molecular formula C14H11FN2O B8196727 (S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No. B8196727
M. Wt: 242.25 g/mol
InChI Key: UUMDPJIUTBJOSQ-CYBMUJFWSA-N
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Description

(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C14H11FN2O and its molecular weight is 242.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiprion Activity : Compounds related to 2-Aminothiazoles, which share a structural resemblance, have demonstrated antiprion activity in prion-infected neuroblastoma cell lines, suggesting potential as therapeutic leads for prion diseases (Gallardo-Godoy et al., 2011).

  • Fluorescent Molecular Probes : Derivatives based on 2,5-Diphenyloxazoles, similar in structure, can serve as ultrasensitive fluorescent molecular probes for various biological events and processes, highlighting their versatility in scientific research (Diwu et al., 1997).

  • Antioxidant and Antimicrobial Activities : Synthesized compounds with similar structural frameworks have shown promising antioxidant and antimicrobial activities, indicating their potential in medical and biological applications (Saundane & Manjunatha, 2016).

  • Antitumor Activity : Amino acid ester derivatives containing structures related to 5-fluorouracil have exhibited in vitro antitumor activity against leukemia and liver cancer cell lines, underscoring their potential in cancer therapy (Xiong et al., 2009).

  • Biophysical Studies : Derivatives such as 3-(2-(N-phenylcarbazolyl)benzoxazol-5-yl)alanine are useful in biophysical studies to gather information about the polarity of microenvironments, providing insights into molecular interactions (Guzow et al., 2013).

  • Broad Spectrum Antimicrobial Activities : Novel benzoxazole derivatives, which are structurally similar, possess a broad spectrum of antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Arısoy et al., 2012; 2014).

  • Mood Disorders Treatment : Compound 35, a P2X7 antagonist with a related structure, has shown good tolerability in preclinical species and is advancing into phase I clinical trials for mood disorders treatment (Chrovian et al., 2018).

  • Novel Synthetic Pathways : A novel synthetic pathway leads to 4-fluoropyridines bearing aryl substituents, possibly with additional alkyl groups, demonstrating the compound's versatility in chemical synthesis (Wittmann et al., 2006).

  • Dye-Sensitized Solar Cells (DSSCs) : Compounds like PTPS, CNSB, and FBPS, which are structurally related, may be significant in developing novel inhibitor molecules for enzymes like Topoisomerase II and have potential applications in designing new DSSCs (Mary et al., 2019).

properties

IUPAC Name

(4S)-2-(5-fluoropyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c15-11-6-7-12(16-8-11)14-17-13(9-18-14)10-4-2-1-3-5-10/h1-8,13H,9H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMDPJIUTBJOSQ-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=NC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
Reactant of Route 2
(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
Reactant of Route 3
(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
Reactant of Route 4
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(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
Reactant of Route 5
(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
Reactant of Route 6
Reactant of Route 6
(S)-2-(5-Fluoropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

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